molecular formula C9H8ClN3O4 B14619560 N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-61-8

N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14619560
CAS No.: 59290-61-8
M. Wt: 257.63 g/mol
InChI Key: XLBJYLNVJKQYQZ-UHFFFAOYSA-N
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Description

N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetyl group attached to a pyridine ring, which is further substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as benzene, at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide involves the formation of covalent bonds with target molecules. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • N-(Chloroacetyl)-2-methyl-5-nitroaniline
  • N-(Chloroacetyl)-2-methyl-5-nitrobenzamide
  • N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-amine

Uniqueness

N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chloroacetyl group makes it a versatile intermediate for various chemical reactions and applications .

Properties

CAS No.

59290-61-8

Molecular Formula

C9H8ClN3O4

Molecular Weight

257.63 g/mol

IUPAC Name

N-(2-chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C9H8ClN3O4/c1-5-7(9(15)12-8(14)3-10)2-6(4-11-5)13(16)17/h2,4H,3H2,1H3,(H,12,14,15)

InChI Key

XLBJYLNVJKQYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)CCl

Origin of Product

United States

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